molecular formula C20H23N3O3S B1222491 3-(2-furanylmethyl)-4-oxo-N,N-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-(2-furanylmethyl)-4-oxo-N,N-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No. B1222491
M. Wt: 385.5 g/mol
InChI Key: QGIAVUQSFVCLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furanylmethyl)-4-oxo-N,N-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a member of quinazolines.

Scientific Research Applications

Chemical Reactions and Synthesis

  • The hydrolytic opening of the quinazoline ring in derivatives like 3-furfuryl-4-oxo-3,4-dihydroquinazoline has been explored, leading to various benzamide derivatives through acid, alkaline, or neutral medium hydrolysis (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).
  • Another study involved the synthesis of functionalized thiazoloquinazolinones via intramolecular electrophilic cyclization, indicating a method for creating linearly fused quinazolinium derivatives (Kut, Onysko, & Lendel, 2020).

Green Chemistry Applications

  • Research on N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides synthesis using water as a "green" medium aligns with the principles of green chemistry and shows nearly quantitative yields (Horishny & Matiychuk, 2020).

Novel Synthesis Routes

  • Studies have been conducted on quinazoline carboxylic acids, providing an easy route to specific alkanoic acids and esters, showcasing innovative approaches in quinazoline synthesis (Süsse & Johne, 1985).

Anticancer and Antimicrobial Applications

  • Some quinazoline derivatives have shown promising selective anticancer activity, suggesting potential in developing cancer therapeutics (Abdel-Rahman, 2006).
  • Antimicrobial activity of furothiazolo pyrimido quinazolinones synthesized from visnagenone or khellinone has been evaluated, indicating significant growth inhibition in bacteria and fungi (Abu‐Hashem, 2018).

Biochemical Research

properties

Product Name

3-(2-furanylmethyl)-4-oxo-N,N-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-4-oxo-N,N-dipropyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C20H23N3O3S/c1-3-9-22(10-4-2)18(24)14-7-8-16-17(12-14)21-20(27)23(19(16)25)13-15-6-5-11-26-15/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,21,27)

InChI Key

QGIAVUQSFVCLRL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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